5-Hydroxymebendazole D3
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Overview
Description
5-Hydroxymebendazole D3: is a deuterium-labeled derivative of 5-Hydroxymebendazole, a metabolite of the benzimidazole class of compounds. Benzimidazoles are known for their anthelmintic properties, which are used to treat parasitic worm infections. The deuterium labeling in this compound is used to trace the compound in biological systems, making it valuable for pharmacokinetic and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxymebendazole D3 typically involves the introduction of deuterium atoms into the 5-Hydroxymebendazole molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the target molecule.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The process typically involves:
Batch Reactors: For controlled reaction conditions and efficient mixing.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxymebendazole D3 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
5-Hydroxymebendazole D3 has a wide range of applications in scientific research, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Metabolic Studies: Helps in tracing metabolic pathways and identifying metabolites.
Biological Research: Used in studies involving parasitic infections and the efficacy of anthelmintic drugs.
Industrial Applications: Utilized in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of 5-Hydroxymebendazole D3 involves its interaction with the microtubules in parasitic worms. It binds to the β-tubulin subunit, inhibiting the polymerization of microtubules, which are essential for cell division and intracellular transport. This disruption leads to the death of the parasite .
Comparison with Similar Compounds
Similar Compounds
Mebendazole: The parent compound, used widely as an anthelmintic.
Albendazole: Another benzimidazole derivative with similar anthelmintic properties.
Fenbendazole: Used in veterinary medicine for the treatment of parasitic infections.
Uniqueness
5-Hydroxymebendazole D3 is unique due to its deuterium labeling, which allows for precise tracking in metabolic and pharmacokinetic studies. This makes it particularly valuable in research settings where understanding the detailed behavior of the compound in biological systems is crucial .
Properties
IUPAC Name |
trideuteriomethyl N-[6-[hydroxy(phenyl)methyl]-1H-benzimidazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-22-16(21)19-15-17-12-8-7-11(9-13(12)18-15)14(20)10-5-3-2-4-6-10/h2-9,14,20H,1H3,(H2,17,18,19,21)/i1D3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQKUGXEGMZCLE-FIBGUPNXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)C(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173020-86-4 |
Source
|
Record name | 1173020-86-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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